molecular formula C11H8FN5 B608613 (E)-3-(2-(1H-Tetrazol-5-YL)vinyl)-6-fluoro-1H-indole CAS No. 1316695-35-8

(E)-3-(2-(1H-Tetrazol-5-YL)vinyl)-6-fluoro-1H-indole

Cat. No. B608613
CAS RN: 1316695-35-8
M. Wt: 229.22
InChI Key: JDBSZVDIUIRSDG-DAFODLJHSA-N
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Description

The compound is a derivative of indole, which is a heterocyclic aromatic organic compound. It has a tetrazole group, which is a class of five-membered ring compounds known for their energetic properties and use in pharmaceuticals .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods. For example, cyanoethylation of natural glycyrrhetic acid methyl ester gave a corresponding derivative which was treated with sodium azide to obtain a novel tetrazolyl derivative of a biologically active triterpenoid .

Scientific Research Applications

Gold-Catalyzed Synthesis

A study by (Prasath Kothandaraman et al., 2011) reports a gold(I)-catalyzed method to prepare 1H-indole derivatives. This method is operationally simple and efficient for a variety of substrates, suggesting potential applications for the synthesis of compounds like (E)-3-(2-(1H-Tetrazol-5-YL)vinyl)-6-fluoro-1H-indole.

Synthesis of Nitrogen-rich Macromolecular Compounds

Research by (Daria M. Krygina et al., 2023) focuses on synthesizing highly purified 5-vinyl-1H-tetrazole, used as a monomer for nitrogen-rich macromolecular compounds. This indicates the relevance of tetrazole derivatives in polymer chemistry.

Catalytic Asymmetric Nucleophilic Addition

The work of (Jia-Hui Xue et al., 2016) discusses the use of 3-vinyl indole in catalytic asymmetric nucleophilic additions, producing chiral 3-substituted indoles. This methodology could be applicable to the synthesis and functionalization of this compound.

Synthesis of Heterocyclic Compounds

(Vahideh Khorramabadi et al., 2020) describe the synthesis of tetrazoles, highlighting their importance in the pharmaceutical industry. This suggests potential applications in synthesizing heterocyclic compounds, including variants of this compound.

Antibacterial and Antitumor Activities

Research by (Akihiko Tanitame et al., 2005) and (Li Zi-cheng, 2013) explore the antimicrobial and antitumor activities of compounds structurally related to 1H-indole. This implies potential pharmacological research applications for this compound in developing new therapeutic agents.

properties

IUPAC Name

6-fluoro-3-[(E)-2-(2H-tetrazol-5-yl)ethenyl]-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FN5/c12-8-2-3-9-7(6-13-10(9)5-8)1-4-11-14-16-17-15-11/h1-6,13H,(H,14,15,16,17)/b4-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBSZVDIUIRSDG-DAFODLJHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC=C2C=CC3=NNN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1F)NC=C2/C=C/C3=NNN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3-(2-(1H-Tetrazol-5-YL)vinyl)-6-fluoro-1H-indole
Reactant of Route 2
(E)-3-(2-(1H-Tetrazol-5-YL)vinyl)-6-fluoro-1H-indole
Reactant of Route 3
(E)-3-(2-(1H-Tetrazol-5-YL)vinyl)-6-fluoro-1H-indole
Reactant of Route 4
(E)-3-(2-(1H-Tetrazol-5-YL)vinyl)-6-fluoro-1H-indole
Reactant of Route 5
(E)-3-(2-(1H-Tetrazol-5-YL)vinyl)-6-fluoro-1H-indole
Reactant of Route 6
(E)-3-(2-(1H-Tetrazol-5-YL)vinyl)-6-fluoro-1H-indole

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